
1-(2,2-Difluoro-ethyl)-piperazine hydrochloride
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Overview
Description
1-(2,2-Difluoro-ethyl)-piperazine hydrochloride is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of the difluoroethyl group imparts unique physicochemical properties to the molecule, making it a valuable candidate for applications in medicinal chemistry, materials science, and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride typically involves the electrophilic 2,2-difluoroethylation of piperazine. . This method is advantageous due to its high selectivity and compatibility with various nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve batch or flow processes, depending on the scale and desired purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the safe and controlled production of the compound .
Chemical Reactions Analysis
Piperazine Core Reactions
The piperazine ring, a six-membered diamine, undergoes characteristic reactions common to secondary amines. Key transformations include:
1.1 Acylation
Piperazine’s amine groups react with acyl halides or anhydrides to form amides. For this compound, acylation could modify the piperazine’s amine groups, potentially altering its biological activity. Reaction conditions typically involve organic solvents and catalysts like pyridine .
1.2 Alkylation
Alkylation with alkyl halides introduces alkyl groups to the amine nitrogens. Given the compound’s difluoroethyl substituent, further alkylation may reduce reactivity due to steric hindrance or electronic effects .
1.3 N-Oxidation
Piperazine can undergo N-oxidation using peracids or hydrogen peroxide to form N-oxides. This reaction may require deprotonation of the hydrochloride salt to regenerate the free base .
1.4 Coordination Chemistry
The amine groups can coordinate with metal ions, forming complexes. This property is relevant in drug design or catalysis .
Difluoroethyl Substituent Reactions
The 2,2-difluoroethyl group introduces unique reactivity:
2.1 Elimination Reactions
Under basic conditions, difluoroethyl groups may undergo E2 elimination, potentially forming alkenes. This mechanism is observed in similar difluoro systems, where competing elimination pathways can dominate under specific conditions (e.g., high pH or presence of strong bases) .
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block
1-(2,2-Difluoro-ethyl)-piperazine hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. The difluoroethyl group enhances the compound's lipophilicity and metabolic stability, which can improve drug target affinity and specificity. This characteristic is particularly valuable in the development of compounds targeting various biological pathways.
Case Studies
- B-cell Lymphoma 6 Inhibition : A study optimized compounds containing piperazine structures for inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma. The incorporation of difluoroethyl groups was found to enhance cellular permeability and potency compared to other structural analogs .
- Antimycobacterial Activity : Research involving high-throughput screening identified novel compounds with significant activity against Mycobacterium tuberculosis. Some derivatives containing piperazine structures exhibited promising inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis .
Materials Science
Development of Advanced Materials
The unique physicochemical properties of this compound make it suitable for developing advanced materials. Its fluorinated nature contributes to enhanced thermal stability and chemical resistance, which are critical in material formulation.
Applications in Coatings and Polymers
Fluorinated compounds are often incorporated into coatings to improve hydrophobicity and durability. The use of this compound in polymer synthesis can lead to materials with superior performance characteristics compared to non-fluorinated counterparts.
Agrochemistry
Synthesis of Agrochemicals
In agrochemistry, this compound can be utilized to synthesize various agrochemical products. Fluorinated groups are known to enhance the efficacy and environmental stability of pesticides and herbicides.
Case Study on Herbicide Development
Research has shown that fluorinated piperazine derivatives can improve the selectivity and effectiveness of herbicides. The difluoroethyl group helps in modulating the interaction with target enzymes in plants, leading to increased herbicidal activity while minimizing off-target effects.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride exerts its effects is primarily related to the presence of the difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, enhancing the compound’s interaction with biological targets. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, tuning drug target affinity and specificity . Additionally, the C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores.
Comparison with Similar Compounds
4-Fluorobenzylamine: Another fluorinated compound with applications in medicinal chemistry.
2,2-Difluoroethanol: Used in various synthetic applications and known for its unique reactivity.
Uniqueness: 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride stands out due to its specific combination of the piperazine ring and the difluoroethyl group. This combination provides a unique set of properties, including enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound for diverse scientific applications.
Biological Activity
1-(2,2-Difluoro-ethyl)-piperazine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and potential applications in drug development.
- IUPAC Name : this compound
- Molecular Weight : 178.19 g/mol
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of biological pathways involved in disease processes.
Potential Mechanisms Include:
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : It has shown potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation, particularly in breast cancer models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Anti-inflammatory Activity : A study evaluated a series of piperazine derivatives for their ability to inhibit pro-inflammatory cytokines. The results indicated that certain derivatives of this compound demonstrated up to 87% inhibition of TNF-α at a concentration of 10 μM, comparable to standard treatments like dexamethasone .
- Antitumor Efficacy : Research on piperazine derivatives indicated that some compounds exhibited IC50 values as low as 18 μM against breast cancer cells. These compounds inhibited PARP1 activity and enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX, suggesting their potential as anticancer agents .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.ClH/c7-6(8)5-10-3-1-9-2-4-10;/h6,9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPKZIHTUUDTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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